Quercilicoside A

Description

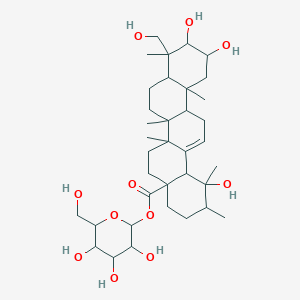

Quercilicoside A (C₃₆H₅₈O₁₁) is a triterpene saponin first isolated from Quercus dentata Thunb. (Fagaceae) in 2005 . It has since been identified in Terminalia albida (Combretaceae), a plant traditionally used in Guinean antimalarial remedies . Structurally, it comprises a triterpene aglycone linked to sugar moieties, a hallmark of saponins. Its molecular weight is 667.4061 g/mol (observed as [M + H]⁺ in mass spectrometry), and it exhibits antimalarial activity, as evidenced by its presence in bioactive phytochemical screenings .

Properties

CAS No. |

87340-30-5 |

|---|---|

Molecular Formula |

C36H58O11 |

Molecular Weight |

666.8 g/mol |

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C36H58O11/c1-18-9-12-36(30(44)47-29-26(42)25(41)24(40)21(16-37)46-29)14-13-33(4)19(27(36)35(18,6)45)7-8-23-31(2)15-20(39)28(43)32(3,17-38)22(31)10-11-34(23,33)5/h7,18,20-29,37-43,45H,8-17H2,1-6H3 |

InChI Key |

WKKBYJLXSKPKSC-UHFFFAOYSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |

melting_point |

247°C |

physical_description |

Solid |

Synonyms |

niga-ichigoside F1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Antimalarial Activity

- albida extracts, though specific IC₅₀ values remain unreported .

- Russelioside G : As a steroidal glycoside, it may target parasite membranes, akin to other saponins, but its mechanism differs from triterpenes due to structural rigidity .

- Terminalin : Hydrolyzable tannins like Terminalin inhibit plasmodial enzymes (e.g., falcipain-2), offering a distinct mode of action compared to saponins .

Physicochemical Properties

- Solubility : Quercilicoside A’s amphiphilic nature enhances bioavailability compared to the more polar Terminalin .

- Molecular Weight : Russelioside G’s higher mass (801.405 g/mol) may reduce cell permeability relative to Quercilicoside A (667.4061 g/mol) .

Mechanistic and Source Variations

- Structural Impact : Triterpene saponins (Quercilicoside A) disrupt protozoan membranes via cholesterol binding, whereas steroidal glycosides (Russelioside G) may interact with lipid rafts .

- Geographical Influence : T. albida samples from Guinea yielded Quercilicoside A, Russelioside G, and Terminalin, suggesting chemotypic variation influenced by environmental factors .

Q & A

Q. Q1. What are the primary structural identification methods for Quercilicoside A, and how can researchers validate its purity?

To confirm the structure of Quercilicoside A, researchers typically employ Nuclear Magnetic Resonance (NMR) for elucidating its atomic connectivity and stereochemistry, Mass Spectrometry (MS) for molecular weight and fragmentation patterns, and X-ray crystallography for absolute configuration determination. Validation of purity requires High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection, ensuring a single peak with ≥95% purity. Cross-referencing spectral data with existing literature and replicating synthesis/extraction protocols are critical for reproducibility .

Q. Q2. What are the natural sources of Quercilicoside A, and what extraction methodologies optimize yield?

Quercilicoside A is predominantly isolated from plants in the Quercus genus. Standard extraction involves polar solvents (e.g., methanol/water mixtures) via Soxhlet extraction or maceration. Thin-Layer Chromatography (TLC) and HPLC-guided fractionation are used to isolate the compound. Yield optimization requires adjusting solvent polarity, temperature, and extraction duration, validated through Design of Experiments (DoE) to identify key variables. Purity checks via NMR and HPLC are mandatory post-extraction .

Q. Q3. What in vitro assays are recommended for preliminary bioactivity screening of Quercilicoside A?

Common assays include cell viability assays (MTT/XTT) for cytotoxicity, enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity), and antioxidant assays (DPPH/FRAP) . Dose-response curves (IC₅₀/EC₅₀ values) should be generated using triplicate experiments with positive/negative controls. Ensure cell lines or enzyme sources are well-characterized (e.g., HepG2 for liver toxicity) to avoid confounding results .

Advanced Research Questions

Q. Q4. How can researchers design experiments to resolve contradictions in reported bioactivity data for Quercilicoside A?

Contradictions often arise from methodological variability (e.g., cell line selection, assay protocols). To address this:

- Conduct a systematic review of existing studies to identify variables (e.g., compound purity, solvent used).

- Replicate conflicting experiments under standardized conditions (e.g., ISO guidelines).

- Use meta-analysis to statistically evaluate heterogeneity across studies.

- Employ PICO frameworks (Population, Intervention, Comparison, Outcome) to isolate confounding factors .

Q. Q5. What strategies optimize the synthetic route for Quercilicoside A to address low yields in glycosylation steps?

Glycosylation challenges often stem from regioselectivity and stereochemical control . Solutions include:

Q. Q6. How should researchers approach stability studies of Quercilicoside A under physiological conditions?

Design a stress testing protocol exposing the compound to:

- pH variations (1.2–7.4) simulating gastrointestinal transit.

- Thermal degradation (40–60°C) to assess shelf-life.

- Oxidative stress (H₂O₂) and photolytic conditions (UV light).

Quantify degradation products via LC-MS/MS and identify structural modifications using HRMS/MSⁿ . Compare stability across formulations (e.g., nanoparticles vs. free compound) .

Q. Q7. What computational methods are effective for predicting Quercilicoside A’s pharmacokinetic properties?

Use molecular docking (AutoDock Vina) to predict target binding (e.g., kinases, receptors). Apply QSAR models to estimate logP, bioavailability, and toxicity. MD simulations (GROMACS) can assess membrane permeability. Validate predictions with in vitro ADME assays (Caco-2 permeability, microsomal stability) .

Methodological Frameworks

Q. Q8. How can the FINER criteria enhance the feasibility of Quercilicoside A research projects?

The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures:

- Feasibility : Align experimental scope with available resources (e.g., NMR access, synthesis expertise).

- Novelty : Focus on understudied bioactivities (e.g., neuroprotective effects).

- Ethics : Adhere to animal/human subject guidelines if applicable.

- Relevance : Link findings to broader therapeutic gaps (e.g., anticancer adjuvants) .

Q. Q9. What statistical approaches are robust for analyzing dose-dependent effects in Quercilicoside A studies?

Use nonlinear regression models (e.g., sigmoidal dose-response) to calculate EC₅₀/IC₅₀. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For omics data, employ pathway enrichment analysis (KEGG, GO) and machine learning (random forests) to identify biomarkers .

Data Interpretation and Reproducibility

Q. Q10. How can researchers mitigate batch-to-batch variability in Quercilicoside A isolation?

- Standardize raw material sourcing (geographic origin, harvest season).

- Document extraction parameters (solvent ratios, time) in detail.

- Use Quality-by-Design (QbD) approaches to identify critical process parameters.

- Share protocols via platforms like Protocols.io to enhance reproducibility .

Q. Q11. What steps ensure rigorous peer review of Quercilicoside A research manuscripts?

- Pre-submission internal validation of data (e.g., independent replication of key experiments).

- Provide raw datasets (spectra, chromatograms) as supplementary material.

- Address reviewer critiques using evidence-based rebuttals (cite primary literature).

- Follow Beilstein Journal guidelines for experimental detail and data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.